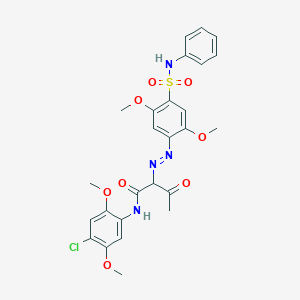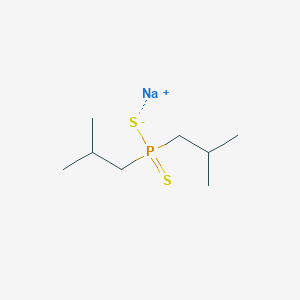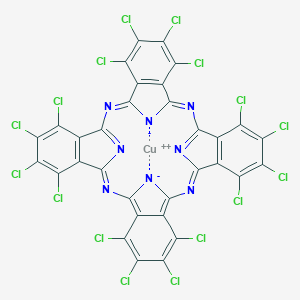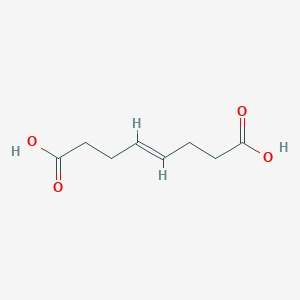
Selenium-80
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium-80 is an isotope of the element selenium, which is a non-metal belonging to the chalcogen group in the periodic table. This compound has an atomic number of 34 and a mass number of 80. It is one of the stable isotopes of selenium, which means it does not undergo radioactive decay. Selenium is known for its semiconductor properties and is used in various industrial and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Selenium-80 can be synthesized through various methods, including chemical and physical processes. One common method involves the reduction of selenium compounds such as selenium dioxide or sodium selenite using reducing agents like hydrazine or sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient reduction of selenium compounds to elemental selenium.
Industrial Production Methods
In industrial settings, selenium is often obtained as a byproduct of the refining of metal ores, particularly copper. The selenium-containing residues are processed to extract selenium, which is then purified through distillation or other refining techniques. The purified selenium can be further processed to isolate specific isotopes like this compound through techniques such as gas diffusion or centrifugation.
Análisis De Reacciones Químicas
Types of Reactions
Selenium-80 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, selenium can be oxidized to form selenates and selenites, or reduced to form elemental selenium or selenides.
Common Reagents and Conditions
Oxidation: Selenium can be oxidized using strong oxidizing agents like nitric acid or hydrogen peroxide under acidic conditions to form selenic acid or selenous acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can reduce selenium compounds to elemental selenium under controlled temperature and pH conditions.
Substitution: Selenium can undergo substitution reactions with halogens to form selenium halides, such as selenium dichloride or selenium dibromide.
Major Products
The major products formed from these reactions include selenates, selenites, elemental selenium, selenides, and selenium halides. These products have various applications in different fields, including electronics, medicine, and agriculture.
Aplicaciones Científicas De Investigación
Selenium-80 has numerous applications in scientific research across various fields:
Chemistry: this compound is used in the synthesis of organoselenium compounds, which are important in organic chemistry for their unique reactivity and catalytic properties.
Biology: Selenium is an essential trace element in biological systems, and this compound is used in studies related to the role of selenium in enzyme function and antioxidant defense mechanisms.
Industry: this compound is used in the production of semiconductors, photovoltaic cells, and other electronic components due to its unique electrical properties.
Mecanismo De Acción
The mechanism by which selenium-80 exerts its effects is primarily through its incorporation into selenoproteins. These proteins contain selenium in the form of the amino acid selenocysteine, which is essential for the catalytic activity of various enzymes. This compound plays a crucial role in the antioxidant defense system by being a part of enzymes like glutathione peroxidase, which neutralizes harmful reactive oxygen species. Additionally, this compound is involved in the regulation of thyroid hormone metabolism and immune function.
Comparación Con Compuestos Similares
Selenium-80 can be compared to other isotopes of selenium, such as selenium-74, selenium-76, selenium-77, selenium-78, and selenium-82. While these isotopes share similar chemical properties, this compound is unique due to its specific applications in scientific research and industry. For example:
Selenium-74: Used in studies related to nuclear physics and isotope geochemistry.
Selenium-76: Has applications in nuclear medicine and radiopharmaceuticals.
Selenium-77: Used in neutron activation analysis and environmental studies.
Selenium-78: Important in studies of selenium metabolism and toxicity.
Selenium-82: Used in research related to double beta decay and neutrino physics.
Propiedades
IUPAC Name |
selenium-80 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHKTXTAQXES-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[80Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.91652 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14681-72-2 |
Source


|
| Record name | Selenium, isotope of mass 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014681722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)


